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Target Profile & Mechanism of Action

Telatinib is an orally available, small-molecule inhibitor that targets key receptor tyrosine kinases involved
in tumor angiogenesis [1] [2] [3]. Its primary mechanism is the potent inhibition of Vascular Endothelial
Growth Factor Receptors 2 and 3 (VEGFR-2/-3) and Platelet-Derived Growth Factor Receptor f (PDGFR-f)
[1] [2] [3]. Additionally, it strongly inhibits c-Kit [4] [3].

The following diagram illustrates the primary signaling pathways inhibited by Telatinib and its consequent

anti-angiogenic effects.
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Angiogenesis Signaling Pathway

Click to download full resolution via product page
Telatinib inhibits key tyrosine kinase receptors, blocking downstream angiogenic signaling.

The potency of Telatinib against its key targets has been quantified in biochemical assays, as shown in the

table below.

Table 1: In Vitro Inhibitory Profile (ICso) of Telatinib [4]

ICso0

Target (M) Cellular Function | Assay

c-Kit 1nM Receptor tyrosine kinase activity

VEGFR-3 4 nM Receptor tyrosine kinase activity

VEGFR-2 6nM Receptor tyrosine kinase activity; 19 nM in whole-cell autophosphorylation

assay [3]
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IC
Target > Cellular Function | Assay
(nM)

PDGFR- 15 nM Receptor tyrosine kinase activity

o

PDGFR- N/A Inhibits PDGF-stimulated growth of human aortic smooth muscle cells (ICso =
B 249 nM) [3]

N/A 26 nM Inhibits VEGF-dependent proliferation of human umbilical vein endothelial cells

(HUVECS) [3]

It is noteworthy that Telatinib displays little inhibitory activity against the Raf kinase pathway, the epidermal
growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2

receptor, indicating a selective profile [4].

Experimental Evidence & Preclinical Models

The anti-tumor efficacy and proposed mechanism of action of Telatinib have been validated through a series

of in vitro and in vivo experiments.

Key Experimental Findings and Methodologies:

¢ In Vivo Anti-tumor Activity: Administration of Telatinib as a single agent demonstrated potent,
dose-dependent anti-tumor activity in multiple human tumor xenograft models, including MDA-MB-
231 breast cancer, Colo-205 colon cancer, DLD-1 colon cancer, and H460 non-small cell lung cancer,
as well as in pancreatic and prostate carcinoma models [4].

¢ Pharmacodynamic Biomarkers in Clinical Studies: In phase | clinical trials, Telatinib's biological
activity was confirmed using specific pharmacodynamic biomarkers [1] [2] [3].

o sVEGFR-2: Plasma levels of soluble VEGFR-2 (sVEGFR-2) decreased with increasing drug
exposure (AUC q_12)), indicating target engagement [1] [2].

o DCE-MRI: Tumor blood flow, as measured by Dynamic Contrast-Enhanced Magnetic
Resonance Imaging (DCE-MRI) parameters (K" and IAUC), was shown to decrease,
demonstrating a biological effect on tumor vasculature [1] [2] [3].

o VEGF: A dose-dependent increase in plasma VEGF levels was observed, which is a common
compensatory feedback mechanism following VEGFR inhibition [3].
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Clinical Pharmacology & Development

The pharmacokinetic and safety profile of Telatinib has been characterized in phase I dose-escalation studies

involving patients with advanced solid tumors.

Table 2: Clinical Pharmacokinetics and Tolerability (Phase I Data) [1] [2] [3]

Parameter

Findings

Absorption

Dose Proportionality

Half-life

Metabolism

Drug-Drug Interaction
Potential

Recommended Phase Il
Dose

Maximum Tolerated Dose
(MTD)

Most Frequent Drug-
Related Adverse Events
(Grade 3)

Rapidly absorbed after oral administration; median time to peak
concentration (T ) < 3 hours [1] [3].

Exposure (C,ax and AUC) increased in a less-than-dose-proportional

manner, plateauing in the 900 mg to 1500 mg BID dose range [1] [2].
Averaged approximately 5.5 to 8.2 hours [1] [3].

Metabolized by various cytochrome P450 (CYP) isoforms and
UGT1A4; the main metabolite is BAY 60-8246 (demethylated
derivative) [2] [3].

Low risk based on in vitro studies; no critical involvement of
polymorphic CYP isoforms, and no significant inhibition or induction of
major CYP isoforms at therapeutic concentrations [2].

900 mg, administered twice daily (BID) on a continuous schedule [2]

3].

Not formally reached in studies up to 1500 mg BID [2] [3].

Hypertension (23-28%) and diarrhoea (7-15%) [1] [2].

Current Development Status: According to the AdisInsight database, Telatinib has been investigated in

phase II studies for gastric, liver, and oesophageal cancers [5]. A phase II clinical trial investigating Telatinib
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in combination therapy for these cancers was listed as active in the United States as of August 2021
(NCT04798781) [5]. A 2025 bioinformatics study also identified Telatinib as a potential therapeutic drug

targeting irinotecan-related regulators in colorectal cancer, suggesting ongoing research interest [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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